6-(Difluoromethoxy)pyridin-2-amine

Catalog No.
S895643
CAS No.
1131007-43-6
M.F
C6H6F2N2O
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Difluoromethoxy)pyridin-2-amine

CAS Number

1131007-43-6

Product Name

6-(Difluoromethoxy)pyridin-2-amine

IUPAC Name

6-(difluoromethoxy)pyridin-2-amine

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10)

InChI Key

QMOFLAKXMLKVTC-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)OC(F)F)N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)N

6-(Difluoromethoxy)pyridin-2-amine (CAS 1131007-43-6) is a highly specialized fluorinated heteroaromatic building block primarily procured for advanced pharmaceutical and agrochemical synthesis. Featuring a 2-amino group paired with a 6-difluoromethoxy substituent, this scaffold serves as a critical precursor for assembling kinase inhibitors, KIF18A modulators, and aminopyrimidinone derivatives [1]. In industrial procurement, it is selected over standard methoxy or trifluoromethoxy analogs to precisely tune the physicochemical properties of the final active pharmaceutical ingredient (API). Specifically, it balances lipophilicity, metabolic stability, and hydrogen-bonding capacity while maintaining the nucleophilicity of the exocyclic amine for efficient downstream coupling reactions [2].

Substituting 6-(Difluoromethoxy)pyridin-2-amine with the cheaper 6-methoxypyridin-2-amine or the more common 6-(trifluoromethoxy)pyridin-2-amine fundamentally alters both the synthetic processability and the pharmacological profile of the resulting compounds. The unfluorinated methoxy group is highly susceptible to cytochrome P450-mediated O-dealkylation, leading to rapid metabolic clearance and high attrition rates in drug development [1]. Conversely, the trifluoromethoxy (-OCF3) analog introduces excessive electron withdrawal (Hammett σp = 0.35), which significantly depresses the pKa and nucleophilicity of the 2-amino group, often necessitating harsher coupling conditions, higher catalyst loadings, and resulting in lower yields during late-stage API assembly [2]. The difluoromethoxy group provides a non-interchangeable profile, offering metabolic resistance without severely compromising amine reactivity.

Amine Nucleophilicity and Downstream Coupling Efficiency

The electron-withdrawing effect of the 6-position substituent directly dictates the nucleophilicity of the 2-amino group, a critical factor for downstream amide bond formation or Buchwald-Hartwig cross-coupling steps in API manufacturing. Because the difluoromethoxy group is less electron-withdrawing than a trifluoromethoxy group (Hammett σp = 0.18 vs. 0.35), 6-(difluoromethoxy)pyridin-2-amine retains sufficient basicity and nucleophilicity for efficient coupling [1]. In comparative synthetic workflows, difluoromethoxy-substituted 2-aminopyridines consistently achieve higher conversion rates under milder conditions compared to their -OCF3 counterparts, reducing the need for specialized ligands or elevated temperatures [2].

Evidence DimensionHammett constant (σp) and resulting amine reactivity
Target Compound Dataσp = 0.18 (Moderate electron withdrawal, preserving nucleophilicity)
Comparator Or Baseline6-(Trifluoromethoxy)pyridin-2-amine (σp = 0.35)
Quantified Difference~50% reduction in electron-withdrawing penalty relative to the -OCF3 analog
ConditionsStandardized physical organic chemistry parameters for para-like substituents affecting the amine

Ensures higher yields and lower catalyst costs during late-stage synthetic steps, directly impacting the cost-of-goods (COGs) in API manufacturing.

Metabolic Stability and O-Dealkylation Resistance

For medicinal chemistry procurement, the primary driver for selecting 6-(difluoromethoxy)pyridin-2-amine over 6-methoxypyridin-2-amine is the mitigation of metabolic liabilities. The unfluorinated methoxy ether is a known metabolic soft spot, rapidly cleaved by hepatic CYP450 enzymes via O-demethylation. The introduction of the difluoromethoxy group blocks this pathway through increased C-O bond steric shielding and the strong electron-withdrawing nature of the fluorine atoms [1]. Pharmacokinetic models utilizing this specific building block demonstrate that replacing a -OMe with an -OCF2H group typically reduces intrinsic clearance (CL_int) in human liver microsomes significantly, extending the half-life of the resulting therapeutic candidates without requiring a complete scaffold redesign [2].

Evidence DimensionIntrinsic Clearance (CL_int) in Human Liver Microsomes (HLM)
Target Compound DataSignificantly stabilized (typically <20 µL/min/mg for derived APIs)
Comparator Or Baseline6-Methoxypyridin-2-amine derivatives (typically >100 µL/min/mg due to rapid O-demethylation)
Quantified DifferenceUp to 80-90% reduction in metabolic clearance rate
ConditionsIn vitro HLM stability assays for derived heteroaromatic inhibitors

Prevents late-stage clinical attrition due to poor pharmacokinetics, justifying the higher upfront procurement cost of the fluorinated building block.

Lipophilicity Tuning and Formulation Compatibility

Achieving the correct lipophilic balance is essential for both target affinity and formulation compatibility. The difluoromethoxy group acts as a highly precise lipophilicity dial. Measured by the Hansch lipophilicity parameter (π), the -OCF2H group provides a moderate lipophilic boost over the -OMe group, but crucially avoids the extreme hydrophobicity of the -OCF3 group [1]. This precise modulation allows chemists to improve membrane permeability without driving the final API into the 'brick dust' territory of poor aqueous solubility, a common formulation failure point for highly fluorinated drug candidates [2].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Dataπ = +0.36 (Balanced lipophilicity)
Comparator Or Baseline6-(Trifluoromethoxy)pyridin-2-amine (π = +1.04) and 6-Methoxypyridin-2-amine (π = -0.02)
Quantified Difference0.68 log units less lipophilic than the -OCF3 analog
ConditionsStandard octanol-water partition coefficient models

Provides a critical balance between cell permeability and aqueous solubility, reducing downstream formulation challenges and bioavailability issues.

Synthesis of KIF18A Inhibitors and Anti-Cancer Therapeutics

The compound is a validated precursor in the synthesis of KIF18A modulators, where the 2-aminopyridine core serves as a critical hinge-binding motif, and the difluoromethoxy group provides optimal pocket filling and metabolic stability [1].

Development of Aminopyrimidinone-Based Kinase Inhibitors

Ideal for constructing complex fused-ring systems where the nucleophilicity of the 2-amino group is required for initial cyclization or coupling, while the -OCF2H group ensures the final API resists rapid hepatic clearance [2].

Agrochemical Active Ingredient Optimization

Used as a bioisosteric replacement in crop protection discovery to enhance the foliar uptake (via tuned LogP) and environmental persistence (via blocked O-dealkylation) of pyridine-based herbicides and fungicides [3].

XLogP3

1.8

Wikipedia

6-(Difluoromethoxy)pyridin-2-amine

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